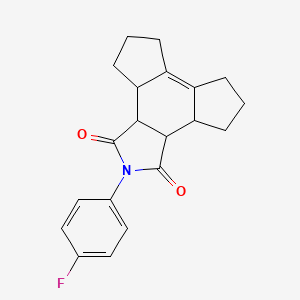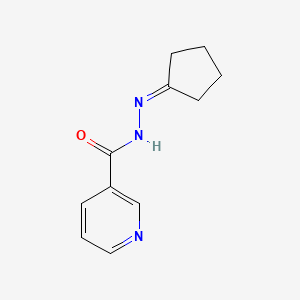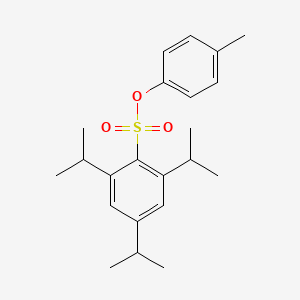
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドは、さまざまな科学分野で多様な用途がある合成化合物です。この化合物は、メチル基と3-メチルフェニル基で置換されたフェニルアセトヒドラジドコアを含むその独自の化学構造によって特徴付けられます。この構造は、研究および産業用途において価値のある特定の化学的および物理的特性を付与します。
準備方法
合成経路と反応条件
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドの合成は、通常、2-フェニルアセトヒドラジドとN-メチル-3-メチルフェニルアミンを制御された条件下で反応させることにより行われます。反応は通常、エタノールまたはメタノールなどの適切な溶媒と、塩酸または硫酸などの触媒の存在下で行われます。反応混合物を数時間還流して、反応物を目的の生成物に完全に変換することを保証します。
工業生産方法
工業環境では、N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドの生産は、大型反応器と連続フロープロセスを使用してスケールアップされます。反応条件は、収率と純度を最大化するために最適化され、生成物は再結晶またはクロマトグラフィーなどの技術を使用して精製されます。最終生成物は、必要な仕様を満たしていることを確認するために、厳格な品質管理試験を受けます。
化学反応の分析
反応の種類
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化して、対応する酸化物を生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、還元された誘導体を生成することができます。
置換: この化合物は、求核置換反応を起こすことができ、ヒドラジド基がハロゲン化物やアミンなどの他の求核剤に置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化物またはアミン。
生成される主な生成物
酸化: 酸化物およびヒドロキシル誘導体の生成。
還元: 還元されたヒドラジド誘導体の生成。
置換: さまざまな官能基を持つ置換ヒドラジドの生成。
科学研究における用途
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 特に新薬の開発における、その潜在的な治療用途について探索されています。
産業: 特殊化学品の生産に使用され、医薬品や農薬の合成における中間体としても使用されます。
科学的研究の応用
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、特定の酵素を阻害し、細胞プロセスを阻害することが知られており、その観察された生物学的効果につながります。たとえば、細胞分裂に関与する酵素の活性を阻害し、抗増殖効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドは、以下のような他の類似化合物と比較することができます。
トルナフタート: 構造は似ていますが官能基が異なるチオカルバメート系抗真菌剤。
アセトアミド、N-メチル-N-(3-メチルフェニル): コア構造は似ていますが置換基が異なる別の化合物。
独自性
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドの独自性は、その特定の置換パターンにあります。これは、明確な化学的および生物学的特性を付与します。これにより、他の類似化合物がそれほど効果的ではない可能性のある用途に価値があります。
結論
N'-メチル-N'-(3-メチルフェニル)-2-フェニルアセトヒドラジドは、科学および産業のさまざまな分野で大きな可能性を秘めた汎用性の高い化合物です。その独自の化学構造と特性により、研究者や工業化学者の貴重なツールとなっています。その用途と作用機序に関するさらなる研究により、この化合物の新しい用途と利点が明らかになるでしょう。
特性
分子式 |
C16H18N2O |
|---|---|
分子量 |
254.33 g/mol |
IUPAC名 |
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C16H18N2O/c1-13-7-6-10-15(11-13)18(2)17-16(19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,17,19) |
InChIキー |
LNDPRMJIVLEEKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B11703898.png)



![(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11703910.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)

![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)
